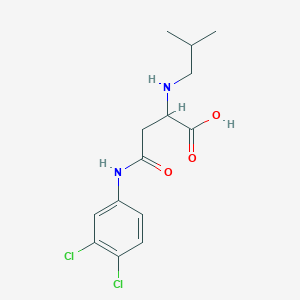
4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a complex organic compound characterized by the presence of dichlorophenyl and isobutylamino groups
准备方法
The synthesis of 4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dichlorophenylamine derivative, followed by the introduction of the isobutylamino group. The final step involves the formation of the oxobutanoic acid moiety under controlled reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
化学反应分析
4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical products.
作用机制
The mechanism of action of 4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with biological receptors, while the isobutylamino group can influence the compound’s binding affinity and specificity. The oxobutanoic acid moiety may play a role in the compound’s overall stability and reactivity.
相似化合物的比较
Similar compounds to 4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid include other dichlorophenyl derivatives and isobutylamino-containing compounds These compounds share structural similarities but may differ in their chemical reactivity and biological activity
属性
IUPAC Name |
4-(3,4-dichloroanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-8(2)7-17-12(14(20)21)6-13(19)18-9-3-4-10(15)11(16)5-9/h3-5,8,12,17H,6-7H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZPWHGUWVIHBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
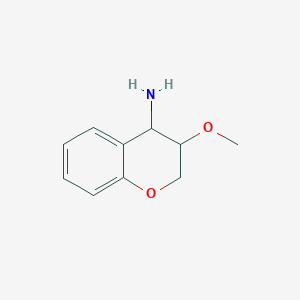
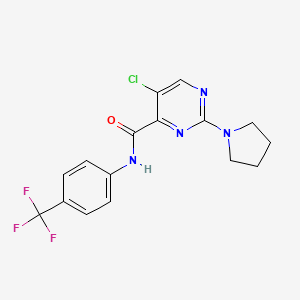
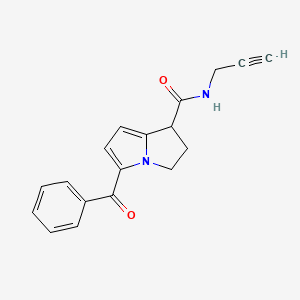
![1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2413266.png)
![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)
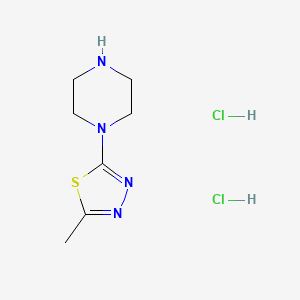
![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2413269.png)
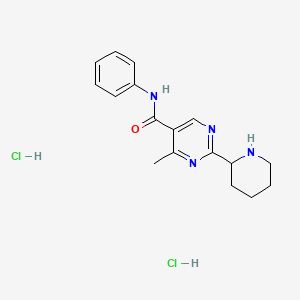
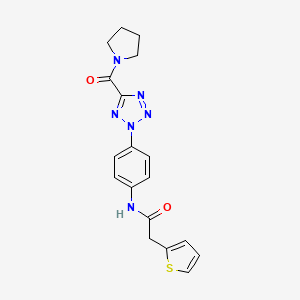
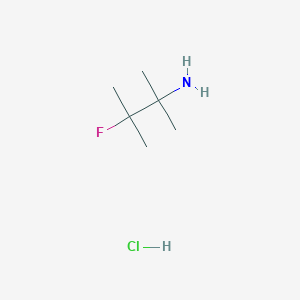
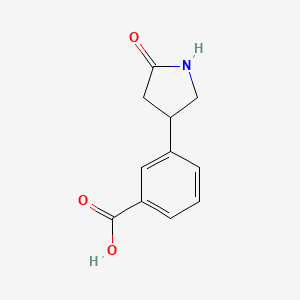
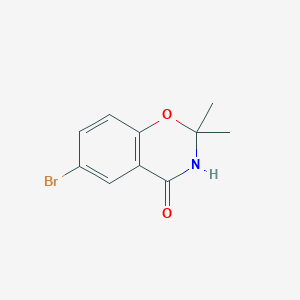
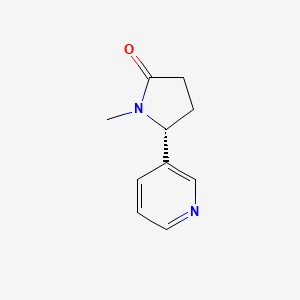
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B2413281.png)
